Ethiazide

Vue d'ensemble

Description

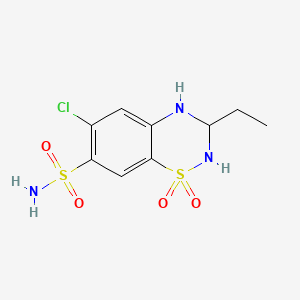

L'éthiazide est un dérivé de la benzothiadiazine sulfonamide appartenant à la classe des diurétiques thiazidiques. Il est principalement utilisé comme diurétique et antihypertenseur. La formule moléculaire de l'éthiazide est C₉H₁₂ClN₃O₄S₂, et sa masse moléculaire est de 325,79 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'éthiazide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 6-chloro-3-éthyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide avec divers réactifs. La préparation implique l'utilisation de solvants tels que le tétrahydrofurane et le chloroforme, et le produit final est obtenu sous forme de cristaux avec un point de fusion de 269-270°C .

Méthodes de production industrielle : La production industrielle de l'éthiazide implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'éthiazide subit diverses réactions chimiques, notamment :

Oxydation : L'éthiazide peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier le groupe sulfonamide, conduisant à différents dérivés.

Substitution : L'éthiazide peut subir des réactions de substitution, en particulier au niveau des groupes chloro et sulfonamide

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que l'hydroxyde de sodium et divers halogénoalcanes sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'éthiazide avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications De Recherche Scientifique

Hypertension Management

Ethiazide is primarily indicated for the treatment of hypertension. Thiazide diuretics, including this compound, are recommended as first-line agents due to their efficacy in lowering blood pressure and reducing cardiovascular events. A landmark study demonstrated that thiazide diuretics significantly reduce the risk of myocardial infarction and overall mortality in hypertensive patients .

Clinical Evidence

- ALLHAT Trial : This trial compared this compound with other antihypertensives, showing that thiazides effectively prevent major cardiovascular diseases .

- Long-term Studies : Research indicates that long-term use of thiazides can lead to sustained blood pressure control and improved outcomes in hypertensive patients .

Edema Treatment

This compound is also used to manage edema associated with various conditions such as congestive heart failure (CHF), hepatic cirrhosis, and renal disorders. By promoting diuresis, this compound reduces fluid overload and alleviates symptoms related to edema.

Indications for Edema

- Congestive Heart Failure : this compound helps manage fluid retention in CHF patients, improving quality of life .

- Renal Conditions : It is effective in treating edema caused by nephrotic syndrome and acute glomerulonephritis .

Kidney Stone Prevention

Thiazide diuretics, including this compound, have been recommended for the prevention of calcium kidney stones due to their ability to decrease urinary calcium excretion. Recent genetic studies have reinforced the role of thiazides in lowering the risk of kidney stones by modulating calcium levels in urine .

Research Findings

- A study involving over one million adults indicated that genetic proxies for thiazide use were associated with a 15% reduction in kidney stone risk .

- Despite some clinical trials questioning their efficacy, thiazides remain a standard recommendation for kidney stone prevention due to their long-term safety profile .

Osteoporosis Management

Thiazides like this compound have been shown to have a positive effect on bone density and may reduce fracture risk in postmenopausal women. A systematic review indicated that thiazides decrease the risk of fractures at osteoporotic sites due to their calcium-sparing effects .

Case Studies and Clinical Implications

Several case studies highlight both the therapeutic benefits and potential adverse effects associated with this compound use:

- Hypokalemic Paralysis : A documented case revealed hypokalemic paralysis resulting from excessive this compound use, emphasizing the need for careful monitoring of electrolyte levels during treatment .

- Hyponatremia : Another case study discussed severe hyponatremia in elderly patients taking combination therapies involving thiazides, indicating a risk for electrolyte imbalances when using these medications .

Adverse Effects and Considerations

While this compound is effective for various applications, it is essential to consider its side effects:

Mécanisme D'action

Ethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes. The reduction in blood volume and pressure makes it effective in treating hypertension and edema .

Comparaison Avec Des Composés Similaires

- Chlorothiazide

- Hydrochlorothiazide

- Cyclopenthiazide

- Polythiazide

- Trichlormethiazide

- Methyclothiazide

Comparison: this compound is unique among thiazide diuretics due to its specific molecular structure, which influences its binding affinity and pharmacokinetics. Compared to other thiazides, this compound has a distinct binding profile with human serum albumin, affecting its distribution and efficacy .

This compound’s unique properties and wide range of applications make it a valuable compound in both research and clinical settings.

Activité Biologique

Ethiazide, a thiazide diuretic, is primarily used in the management of hypertension and edema. Its biological activity is characterized by its ability to inhibit sodium reabsorption in the kidneys, which leads to increased urine output and decreased blood pressure. This article provides a detailed overview of the biological mechanisms, clinical implications, and case studies associated with this compound.

This compound acts on the distal convoluted tubule (DCT) of the nephron, where it inhibits the sodium-chloride cotransporter (NCC). The inhibition of NCC leads to:

- Increased Sodium Excretion : this compound reduces sodium reabsorption, resulting in natriuresis (increased sodium in urine) and diuresis (increased urine production).

- Decreased Blood Volume : The increased excretion of sodium and water decreases blood volume, which contributes to lower blood pressure.

- Electrolyte Balance : Thiazides can lead to electrolyte imbalances, particularly hypokalemia (low potassium levels), which is a common side effect of thiazide diuretics .

Clinical Findings

Numerous studies have documented the efficacy and safety profile of this compound in various populations. Below are key findings from recent research:

Efficacy in Hypertension Management

A systematic review indicated that thiazide diuretics, including this compound, significantly reduce the risk of cardiovascular events such as heart failure in hypertensive patients. A study involving 2,847 patients showed that those treated with thiazides had a 49% lower risk of primary outcome events (myocardial infarction, stroke, heart failure) compared to those not receiving thiazides .

| Study | Population | Follow-Up Period | Primary Outcome Event Reduction |

|---|---|---|---|

| SPRINT | Nondiabetic patients | 3.3 years | 49% lower risk with thiazides |

| Meta-Analysis | Various studies | Varies | Significant reduction in heart failure risk |

Side Effects and Risks

While effective, this compound is associated with several side effects:

- Electrolyte Imbalances : Commonly leads to hypokalemia and hyponatremia .

- Metabolic Effects : Thiazides can induce dysglycemia and increase serum glucose levels, which may be particularly concerning for diabetic patients .

Case Studies

- Hyponatremia Induced by Thiazides : A retrospective case-control study highlighted that low potassium levels and concurrent use of beta-blockers were significant predictors for hospitalization due to thiazide-induced hyponatremia .

- Fracture Risk Reduction : A meta-analysis found that thiazide diuretics decrease fracture risk among older adults, suggesting a protective effect on bone health .

Propriétés

IUPAC Name |

6-chloro-3-ethyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4S2/c1-2-9-12-6-3-5(10)7(18(11,14)15)4-8(6)19(16,17)13-9/h3-4,9,12-13H,2H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLCNTLWWUDBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046215 | |

| Record name | Ethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-58-4 | |

| Record name | Ethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiazide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK9LSW731R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.